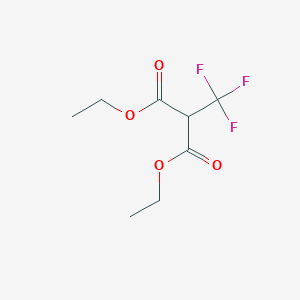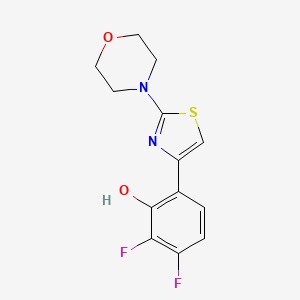
(2R)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one hydrochloride is a chemical compound that belongs to the class of amino ketones It is characterized by the presence of an amino group and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one hydrochloride typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Introduction of the Amino Group: The amino group can be introduced through reductive amination, where a ketone or aldehyde is converted to an amine using a reducing agent such as sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
(2R)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used as a tool compound to study the function of specific receptors and enzymes in biological systems.
Industrial Applications: It may be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (2R)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one: This compound shares the tetrahydroisoquinoline core but has a chloro substituent instead of an amino group.
2-(piperazin-1-yl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one: This compound has a piperazine ring instead of an amino group.
Uniqueness
(2R)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amino group allows for a variety of chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
112103-72-7 |
|---|---|
Molecular Formula |
C12H17ClN2O |
Molecular Weight |
240.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




